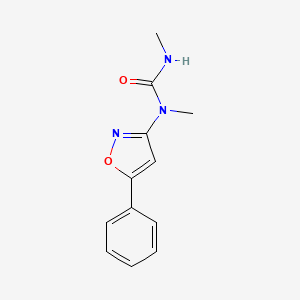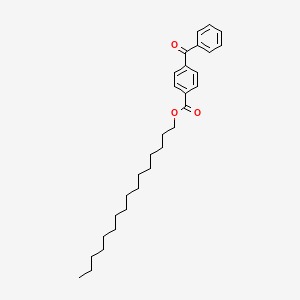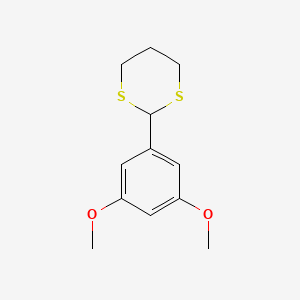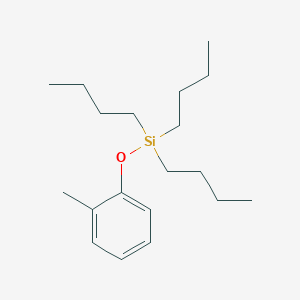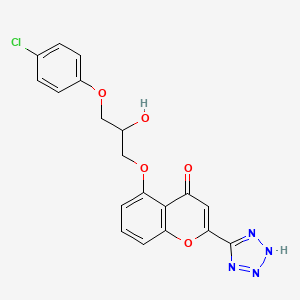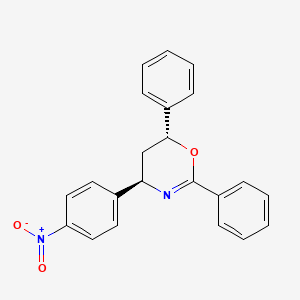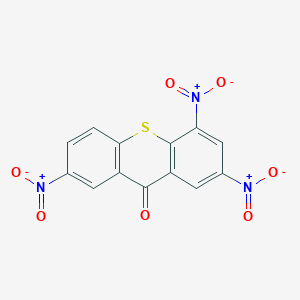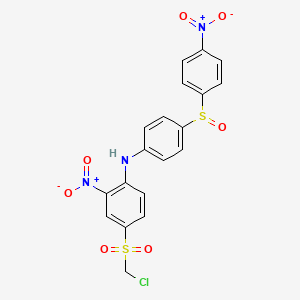
4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine is a complex organic compound characterized by its unique structural features, including chloromethyl, sulfonyl, nitro, and sulfinyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine typically involves multiple steps, starting from readily available precursors. One common approach involves the chloromethylation of a sulfonyl-substituted aromatic compound, followed by nitration and subsequent sulfinylation. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow reactors and microwave-assisted synthesis can be employed to enhance reaction efficiency and scalability. Additionally, purification methods like recrystallization and chromatography are crucial to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine undergoes various chemical reactions, including:
Oxidation: The nitro and sulfinyl groups can be further oxidized to form corresponding sulfonic acids and nitroso derivatives.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or chemical reducing agents like sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under mild to moderate temperatures.
Major Products Formed
Oxidation: Sulfonic acids and nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials and as an intermediate in the production of dyes and pigments.
Mecanismo De Acción
The mechanism of action of 4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes and receptors. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- 4-((4-Nitrophenyl)sulfonyl)morpholine
- 4-Nitrophenyl benzylsulfonate
Uniqueness
4-((Chloromethyl)sulfonyl)-2-nitro-N-(4-((4-nitrophenyl)sulfinyl)phenyl)benzenamine stands out due to its combination of chloromethyl, sulfonyl, nitro, and sulfinyl groups, which confer unique reactivity and potential applications. Compared to similar compounds, it offers a broader range of chemical transformations and potential biological activities.
Propiedades
Número CAS |
56947-97-8 |
|---|---|
Fórmula molecular |
C19H14ClN3O7S2 |
Peso molecular |
495.9 g/mol |
Nombre IUPAC |
4-(chloromethylsulfonyl)-2-nitro-N-[4-(4-nitrophenyl)sulfinylphenyl]aniline |
InChI |
InChI=1S/C19H14ClN3O7S2/c20-12-32(29,30)17-9-10-18(19(11-17)23(26)27)21-13-1-5-15(6-2-13)31(28)16-7-3-14(4-8-16)22(24)25/h1-11,21H,12H2 |
Clave InChI |
VRHCECFQINDBLE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1NC2=C(C=C(C=C2)S(=O)(=O)CCl)[N+](=O)[O-])S(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


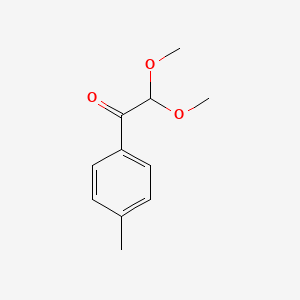
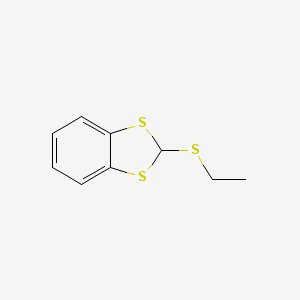
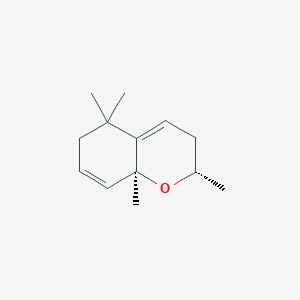
![Isoxazole, 5-[3-(4-methylphenyl)oxiranyl]-3-phenyl-](/img/structure/B14628335.png)
